molecular formula C14H18BrNO3 B8163763 1-Bromo-2-(cyclohexylmethoxy)-5-methyl-3-nitrobenzene

1-Bromo-2-(cyclohexylmethoxy)-5-methyl-3-nitrobenzene

Cat. No.: B8163763
M. Wt: 328.20 g/mol
InChI Key: ZKBJZCCTTIVVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(cyclohexylmethoxy)-5-methyl-3-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a cyclohexylmethoxy group, a methyl group, and a nitro group

Preparation Methods

The synthesis of 1-Bromo-2-(cyclohexylmethoxy)-5-methyl-3-nitrobenzene can be achieved through several synthetic routes. One common method involves the bromination of 2-(cyclohexylmethoxy)-5-methyl-3-nitrobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Bromo-2-(cyclohexylmethoxy)-5-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-(cyclohexylmethoxy)-5-methyl-3-nitroanisole.

Scientific Research Applications

1-Bromo-2-(cyclohexylmethoxy)-5-methyl-3-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between aromatic compounds and biological macromolecules.

    Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s functional groups can be modified to create derivatives with desired biological activities.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclohexylmethoxy)-5-methyl-3-nitrobenzene depends on the specific application and the target system

    Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, allowing the compound to act as an electrophile in chemical reactions.

    Hydrogen Bonding: The nitro group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.

    Van der Waals Interactions: The cyclohexylmethoxy group can engage in van der Waals interactions, affecting the compound’s overall stability and reactivity.

Comparison with Similar Compounds

1-Bromo-2-(cyclohexylmethoxy)-5-methyl-3-nitrobenzene can be compared with other similar compounds to highlight its uniqueness:

    1-Bromo-2-(methoxy)-5-methyl-3-nitrobenzene: Lacks the cyclohexyl group, resulting in different physical and chemical properties.

    2-Bromo-5-methyl-3-nitroanisole: Similar structure but with a methoxy group instead of a cyclohexylmethoxy group, leading to variations in reactivity and applications.

    1-Bromo-2-(cyclohexylmethoxy)-4-methyl-3-nitrobenzene: Positional isomer with the methyl group at a different position, affecting the compound’s steric and electronic properties.

Properties

IUPAC Name

1-bromo-2-(cyclohexylmethoxy)-5-methyl-3-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-10-7-12(15)14(13(8-10)16(17)18)19-9-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBJZCCTTIVVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.